molecular formula C15H19F3N2O2S B2511998 (E)-2-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide CAS No. 1312002-62-2

(E)-2-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide

Cat. No.: B2511998
CAS No.: 1312002-62-2
M. Wt: 348.38
InChI Key: VXIGYXSFHOIBIU-UHFFFAOYSA-N
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Description

(E)-2-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure incorporates a phenyl ethenesulfonamide group linked to a pyrrolidine scaffold that is further modified with a trifluoroethyl group. The sulfonamide functional group is a common pharmacophore in many bioactive compounds and approved therapeutics, known to confer favorable properties such as target binding affinity and metabolic stability . The inclusion of a trifluoroethyl group is a strategic modification often employed in lead optimization to fine-tune a compound's electronic properties, lipophilicity, and overall metabolic profile, thereby potentially enhancing its efficacy and pharmacokinetic parameters . This specific combination of features makes this compound a valuable chemical tool for researchers exploring new therapeutic agents. Potential applications include its use as a building block in library synthesis for high-throughput screening, a intermediate in the synthesis of more complex molecules, or a lead compound for the investigation of novel biological targets in areas such as enzymology and receptor-based pharmacology. This product is intended for research and manufacturing applications only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-2-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O2S/c16-15(17,18)12-20-8-6-14(11-20)10-19-23(21,22)9-7-13-4-2-1-3-5-13/h1-5,7,9,14,19H,6,8,10-12H2/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIGYXSFHOIBIU-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CNS(=O)(=O)C=CC2=CC=CC=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in oncology. This article explores its biological activity, synthesis pathways, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to an ethenesulfonamide backbone, enhanced by a trifluoroethyl substituent on a pyrrolidine ring. The general synthetic route involves:

  • Formation of Ethenesulfonamide : Typically synthesized through the reaction of 2-chloroethanesulfonyl chloride with ammonia.
  • Incorporation of Trifluoroethyl Group : Achieved through nucleophilic substitution reactions involving trifluoroethyl amines.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Key findings include:

  • Inhibition of Cell Proliferation : Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve interference with cellular signaling pathways critical for tumor growth.
  • Quantitative Structure-Activity Relationship (QSAR) Analysis : QSAR studies have identified correlations between structural features and biological efficacy, emphasizing the importance of electronic and steric factors in enhancing anticancer activity .

Molecular docking studies suggest that the compound may bind to specific proteins involved in cancer cell proliferation and survival pathways. This interaction potentially disrupts key signaling cascades that promote tumor growth.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Receptor BindingInteraction with tumor growth regulators
QSAR CorrelationSignificant structural activity relationship

Case Studies

  • Study on Antiproliferative Activity : A study evaluated the antiproliferative effects of various ethenesulfonamide derivatives against lung and breast cancer cell lines. The results indicated that modifications to the phenyl ring significantly enhanced activity, with some derivatives exhibiting IC50 values in the low micromolar range .
  • Molecular Docking Simulation : A computational study utilized molecular docking to predict the binding affinity of this compound to specific receptors involved in cancer signaling pathways. The simulations suggested a strong binding affinity, supporting further experimental validation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical properties of (E)-2-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Melting Point (°C) Synthesis Yield Reference
This compound C₁₆H₁₈F₃N₂O₂S ~368.39* Trifluoroethyl-pyrrolidine, phenyl group Not reported Not reported -
(E)-N-(3-Fluoro-4-methoxyphenyl)-2-(perfluorophenyl)ethenesulfonamide (6ae) C₁₅H₁₁F₆NO₃S 403.31 3-Fluoro-4-methoxyphenyl, pentafluorophenyl 113–115 48%
(E)-N-(4-methoxy-3-nitrophenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide (6s) C₁₈H₂₀N₂O₈S 424.43 4-Methoxy-3-nitrophenyl, trimethoxyphenyl 172–174 58%
(E)-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide (CAS 1448140-34-8) C₁₄H₁₄F₃N₃O₂S 345.34 Trifluoromethyl-pyrazole, phenyl group Not reported Not reported
(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]ethenesulfonamide C₁₈H₂₁ClN₃O₃S 406.89 2-Chlorophenyl, methylpyrazole-oxane hybrid Not reported Not reported
(E)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(p-tolyl)ethenesulfonamide (CAS 2034997-55-0) C₁₉H₁₈N₂O₂S₂ 370.5 Thiophene-pyridine hybrid, p-tolyl group Not reported Not reported

*Calculated based on molecular formula.

Structural and Functional Insights

Core Backbone : All compounds share the (E)-ethenesulfonamide scaffold, which is critical for electronic and steric interactions in biological systems.

Halogenated aryl groups (e.g., 6ae’s pentafluorophenyl) enhance lipophilicity and binding affinity to hydrophobic pockets in enzymes or receptors . Heterocyclic moieties (e.g., pyrazole in , thiophene in ) modulate solubility and pharmacokinetic properties.

Synthetic Accessibility :

  • Analogs like 6ae and 6s were synthesized with moderate yields (48–58%) via condensation and dehydration reactions, suggesting feasible scalability for derivatives .
  • The target compound’s pyrrolidine-trifluoroethyl side chain may require specialized alkylation steps, which could impact yield compared to simpler analogs.

Methodological Considerations for Comparison

Compound similarity assessments rely on structural descriptors (e.g., functional groups, stereochemistry) and computational tools (e.g., Tanimoto coefficients) . The target compound’s pyrrolidine-trifluoroethyl side chain distinguishes it from analogs with aryl or pyrazole substituents, suggesting divergent biological targets. However, shared features like the sulfonamide group and (E)-configuration imply conserved mechanisms of action, such as enzyme inhibition .

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